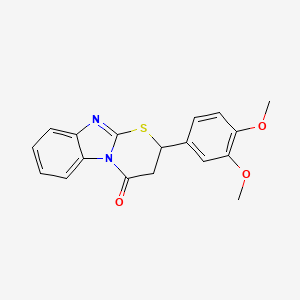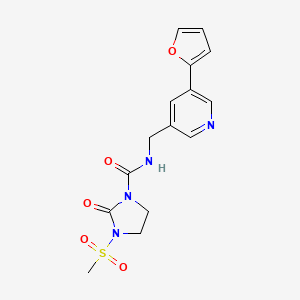
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H16N4O5S and its molecular weight is 364.38. The purity is usually 95%.
BenchChem offers high-quality N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds are crucial for BNCT, a cancer treatment method that selectively destroys tumor cells using neutron irradiation. N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide can serve as a boron carrier due to its boronic acid functionality. When localized in tumor cells, it captures thermal neutrons, leading to nuclear reactions that release high-energy particles and damage cancerous tissue while sparing healthy cells .
Drug Delivery Systems
The compound’s stability in water is marginal, but its unique structure makes it an interesting candidate for drug delivery. Researchers explore its potential as a prodrug, where enzymatic or chemical activation converts it into an active drug form. By attaching targeting ligands to the molecule, it could selectively deliver therapeutic agents to specific tissues or cells .
Chemical Sensors and Imaging Agents
The furan and pyridine moieties in this compound contribute to its fluorescence properties. Scientists investigate its use as a chemical sensor or imaging agent. When interacting with specific analytes or biomolecules, it emits detectable fluorescence signals. Such applications are valuable in diagnostics and monitoring cellular processes .
Organic Synthesis and Medicinal Chemistry
Researchers explore the compound’s reactivity in organic synthesis. Its boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecules. Additionally, modifications to the furan and pyridine rings may yield derivatives with improved pharmacological properties .
Anticancer Potential
While not yet fully explored, the compound’s structural features suggest potential anticancer activity. Researchers investigate its effects on cancer cell lines, assessing cytotoxicity, apoptosis induction, and inhibition of specific pathways. Further studies are needed to unlock its therapeutic potential .
Materials Science and Nanotechnology
Given its boron content, this compound could find applications in materials science and nanotechnology. Incorporating it into polymers, nanoparticles, or thin films may lead to novel materials with tailored properties, such as enhanced mechanical strength or controlled drug release .
properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c1-25(22,23)19-5-4-18(15(19)21)14(20)17-9-11-7-12(10-16-8-11)13-3-2-6-24-13/h2-3,6-8,10H,4-5,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAPMEZLWQGPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

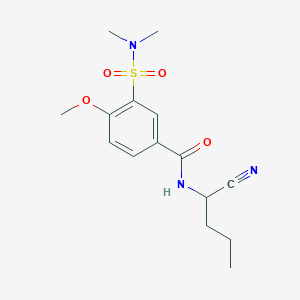
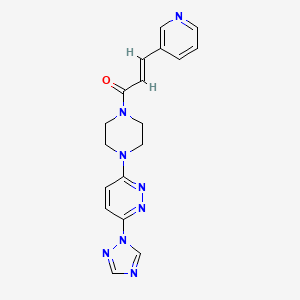
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate](/img/structure/B2741776.png)
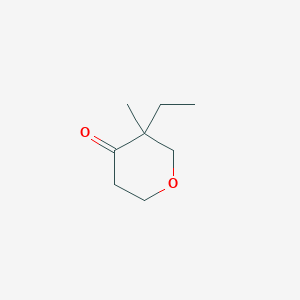
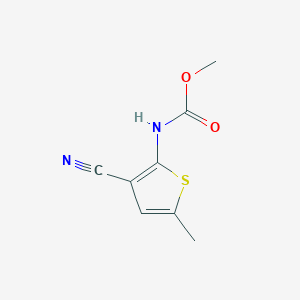
![[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2741783.png)
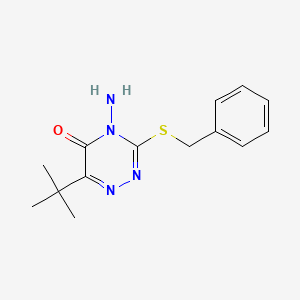
![N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2741787.png)


![N-Ethyl-N-[2-oxo-2-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]amino]ethyl]prop-2-enamide](/img/structure/B2741790.png)
![[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride](/img/structure/B2741792.png)
